molecular formula C25H26N4O5S B3213166 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-40-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3213166
CAS No.: 1112301-40-2
M. Wt: 494.6
InChI Key: PBYNQWAVFDGDGY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.6. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The process generally includes several steps:

  • Formation of Benzodioxin Core : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide moiety.
  • Acetamide Coupling : The final step involves coupling with acetamides to yield the target compound.

The molecular formula is C27H30N4O5SC_{27}H_{30}N_4O_5S, indicating a complex structure with multiple functional groups that may contribute to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been shown to interact with various enzymes including:

  • Acetylcholinesterase : Inhibition of this enzyme suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling.
  • Lipoxygenase : The inhibition of this enzyme may indicate anti-inflammatory properties, beneficial in conditions like asthma and arthritis.

Antimicrobial Properties

Sulfonamides are known for their broad-spectrum antimicrobial activity. Research indicates that this compound exhibits:

  • Antibacterial Activity : Effective against several bacterial strains by inhibiting folic acid synthesis through targeting dihydropteroate synthase.
  • Antifungal Activity : Preliminary data suggest potential efficacy against fungal infections.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance:

  • Cholinesterase Inhibition : Enhances acetylcholine levels in synaptic clefts, improving neurotransmission.
  • Lipoxygenase Pathway Modulation : Alters inflammatory responses by inhibiting leukotriene synthesis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of acetylcholinesterase in vitro, suggesting cognitive-enhancing effects.
Showed antibacterial properties against Gram-positive bacteria with low MIC values.
Investigated anti-inflammatory effects through lipoxygenase inhibition in animal models.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-4-9-29-24(31)23-22(17-13-16(32-3)6-7-18(17)28(23)2)27-25(29)35-14-21(30)26-15-5-8-19-20(12-15)34-11-10-33-19/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYNQWAVFDGDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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